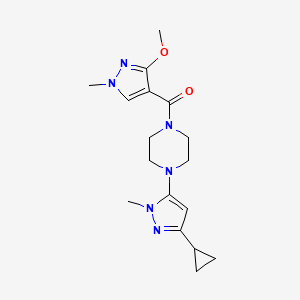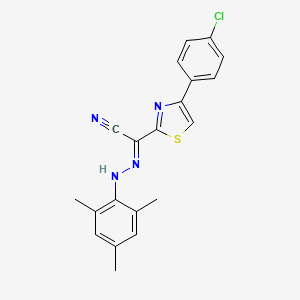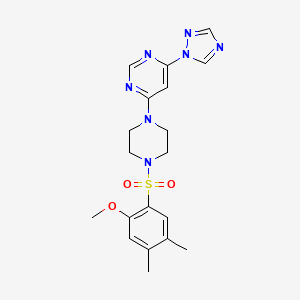![molecular formula C14H17N3 B2781939 Bis[(6-methylpyridin-2-yl)methyl]amine CAS No. 25599-07-9](/img/structure/B2781939.png)
Bis[(6-methylpyridin-2-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Bis[(6-methylpyridin-2-yl)methyl]amine” is a chemical compound with the CAS Number: 25599-07-9 . It has a molecular weight of 227.31 and its IUPAC name is N,N-bis[(6-methyl-2-pyridinyl)methyl]amine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “Bis[(6-methylpyridin-2-yl)methyl]amine” is 1S/C14H17N3/c1-11-5-3-7-13(16-11)9-15-10-14-8-4-6-12(2)17-14/h3-8,15H,9-10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.It has a density of 1.1±0.1 g/cm3 , a boiling point of 423.4±40.0 °C at 760 mmHg , and a vapour pressure of 0.0±1.0 mmHg at 25°C . The compound’s molar refractivity is 97.1±0.3 cm3 .
Applications De Recherche Scientifique
1. Synthesis and Metal Complex Formation
Bis[(6-methylpyridin-2-yl)methyl]amine is used in the synthesis of various metal complexes. For instance, its derivatives have been involved in the solvent-free synthesis of metal complexes such as ruthenium, highlighting its role in facilitating complex metal-ligand interactions and its potential in materials science and catalysis (Fallahpour, 2008).
2. Supramolecular Assembly and Chemical Structure Studies
This compound is significant in the study of supramolecular structures. It has been involved in the formation of unique supramolecular assemblies, like imidazole-boric acid helices, which are crucial for understanding molecular interactions and designing novel materials (Cheruzel, Mashuta, & Buchanan, 2005).
3. Reactivity and Coordination Chemistry Investigations
Research involving bis[(6-methylpyridin-2-yl)methyl]amine contributes significantly to understanding the reactivity of copper(II) complexes. It helps in exploring the effects of different substituents on the coordination chemistry and reactivity of copper(II) complexes, which is valuable for catalysis and inorganic chemistry (Kunishita et al., 2008).
4. Development of Fluorescent Sensors
This compound has been used in the development of new fluorescent sensors. For instance, its derivatives have been synthesized and investigated for the detection of inorganic cations, demonstrating its potential in analytical chemistry and environmental monitoring (Mac et al., 2010).
5. Catalysis and Polymerization Studies
It plays a role in catalysis, particularly in atom transfer radical polymerization (ATRP). Research into new amine-based tripodal copper complexes, including derivatives of bis[(6-methylpyridin-2-yl)methyl]amine, contributes to advancements in polymer science and engineering (Inoue & Matyjaszewski, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
1-(6-methylpyridin-2-yl)-N-[(6-methylpyridin-2-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-5-3-7-13(16-11)9-15-10-14-8-4-6-12(2)17-14/h3-8,15H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMBKTHJRGPSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNCC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[(6-methylpyridin-2-yl)methyl]amine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-Ethyl-8-(4-ethylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2781856.png)
![Methyl 2-[(2-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2781858.png)



![1-[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2781864.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2781868.png)
![2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2781869.png)

![3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2781872.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2781875.png)
![1-methyl-3-[(4-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
